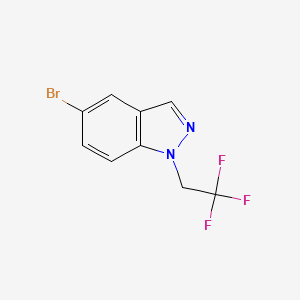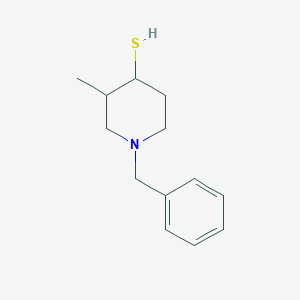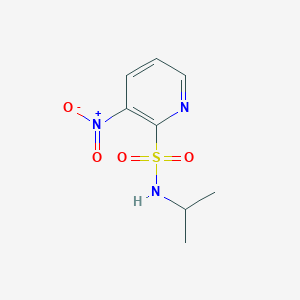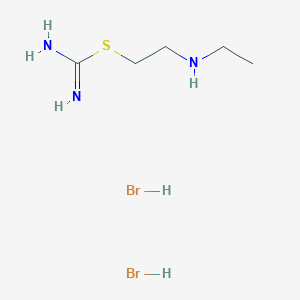![molecular formula C6H8S6 B13965730 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- CAS No. 57274-64-3](/img/structure/B13965730.png)
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9,10-Hexathiatricyclo[3311(3,7)]decane, 1-ethyl- is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- typically involves the reaction of sulfur with appropriate organic precursors under controlled conditions. One common method involves the use of hexathiaadamantane as a starting material, which undergoes regioselective reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles to those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in substitution reactions, where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that exert various effects, such as disrupting cellular processes or inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane: Contains oxygen and arsenic atoms instead of sulfur.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: Similar structure but with methyl groups instead of an ethyl group
Uniqueness
The uniqueness of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- lies in its specific substitution pattern and the presence of sulfur atoms, which confer distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
57274-64-3 |
|---|---|
Molecular Formula |
C6H8S6 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-ethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-2-6-10-3-7-4(11-6)9-5(8-3)12-6/h3-5H,2H2,1H3 |
InChI Key |
MZCIAMPGVFYPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC12SC3SC(S1)SC(S3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


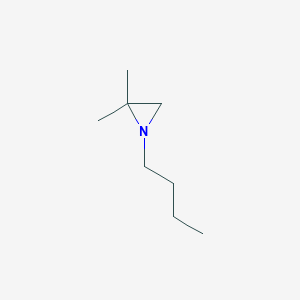
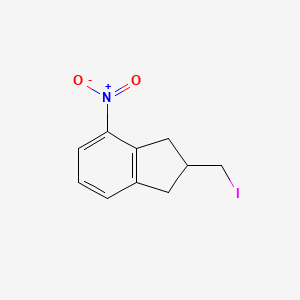
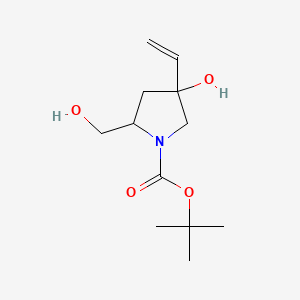
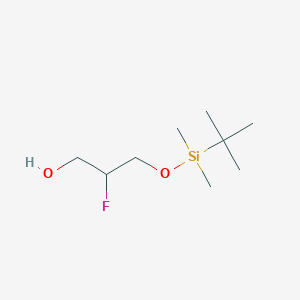
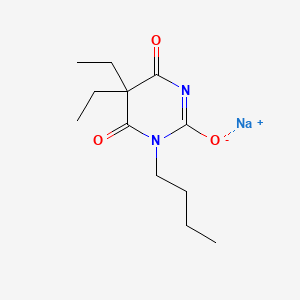
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
